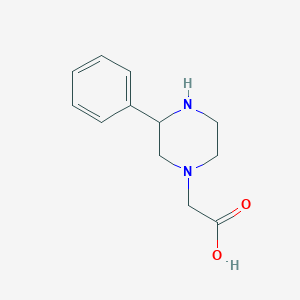

2-(3-Phenylpiperazin-1-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(3-phenylpiperazin-1-yl)acetic acid |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)9-14-7-6-13-11(8-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |

InChI Key |

VIHVTSWVUHMYOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations for 2 3 Phenylpiperazin 1 Yl Acetic Acid and Its Derivatives

Established Synthetic Routes to the Core Phenylpiperazine-acetic acid Structure

The synthesis of the 2-(3-phenylpiperazin-1-yl)acetic acid core relies on a combination of well-established organic chemistry reactions. These can be broken down into the formation of the piperazine (B1678402) ring, the introduction of the phenyl group, and the attachment of the acetic acid side chain.

Strategies Involving 1,2-Diamines as Precursors

A prominent strategy for the synthesis of 2,3-disubstituted piperazines, including the phenyl-substituted target compound, utilizes chiral 1,2-diamines as key intermediates. nih.gov This approach often begins with optically pure amino acids, which are then converted into the corresponding 1,2-diamines over several steps. nih.gov For instance, a synthetic route can start from an N-Boc protected amino acid, which is subjected to a Masamune condensation to yield a β-ketoester. nih.gov Subsequent reductive amination of this intermediate furnishes the 1,2-diamine. nih.gov This chiral diamine then serves as the foundational building block for the construction of the piperazine ring. nih.gov The use of enantiomerically pure amino acids as starting materials is a key element in controlling the stereochemistry of the final product. nih.gov

Cyclization Procedures for Piperazine Ring Formation

The formation of the piperazine ring is a crucial step in the synthesis of this compound. Various cyclization methods have been developed to achieve this. One common approach involves the reaction of a 1,2-diamine with a suitable dielectrophile. For instance, the key chiral 1,2-diamine intermediate can undergo an annulation reaction to form the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Other cyclization strategies include catalytic reductive cyclization of dioximes, which provides a general approach to piperazines with substituents at carbon and nitrogen atoms. nih.govresearchgate.net This method involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization of the oxime groups. nih.govresearchgate.net Palladium-catalyzed cyclization reactions have also been employed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These reactions can couple a propargyl unit with a diamine component to yield the piperazine core with good regio- and stereochemical control. organic-chemistry.org

Introduction of the Phenyl Moiety

The introduction of the phenyl group at the 3-position of the piperazine ring is a defining feature of the target molecule. In syntheses starting from amino acids, the phenyl moiety can be incorporated from the outset by using phenylglycine as the starting material. nih.gov This chiral amino acid already contains the desired phenyl group, which is then carried through the synthetic sequence to the final piperazine structure. nih.gov

In other approaches, the phenyl group can be introduced via cross-coupling reactions on a pre-formed piperazine ring, although this is less common for C-substitution. More frequently, the phenyl-substituted precursor is constructed before the cyclization to form the piperazine ring. For example, the synthesis of 1-methyl-3-phenylpiperazine (B26559) has been achieved starting from α-bromophenylacetic acid ester and ethylenediamine, which first forms 2-oxo-3-phenylpiperazine. google.com

Formation of the Acetic Acid Side Chain

The final key structural element is the acetic acid side chain at the N1 position of the piperazine ring. This is typically introduced through N-alkylation of the piperazine nitrogen. A common method involves the reaction of the monosubstituted piperazine with an haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. researchgate.net The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

For the synthesis of 2,3-substituted piperazine-2-acetic acid esters, the acetic acid ester moiety is often incorporated as part of one of the building blocks before the final cyclization. For example, an intermolecular aza-Michael reaction on an α,β-unsaturated ester followed by a terminal intramolecular SN2 ring closure can furnish the piperazine core with the acetic acid ester already in place. nih.gov

Enantioselective Synthesis and Chiral Control

Given that this compound possesses a chiral center at the 3-position of the piperazine ring, controlling the stereochemistry is of significant importance. Enantioselective synthesis aims to produce a single enantiomer of the chiral drug, as different enantiomers can have different biological activities. rsc.orgmdpi.com

Asymmetric Synthesis Approaches

Several asymmetric synthesis strategies have been developed to obtain enantiomerically pure or enriched chiral piperazines.

One effective approach is asymmetric hydrogenation . For instance, palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group can provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-ones can then be converted to the corresponding chiral piperazines without loss of optical purity. rsc.org Iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides is another facile method for the synthesis of a wide range of chiral piperazines, including 3-substituted derivatives, with high enantiomeric excess. acs.org

Another powerful technique is asymmetric lithiation . The direct functionalization of the intact piperazine ring can be achieved through the asymmetric lithiation–substitution of an α-methylbenzyl-functionalized N-Boc piperazine using s-BuLi in combination with a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. acs.orgnih.gov This method allows for the synthesis of a range of enantiopure α-substituted piperazines. acs.orgnih.gov

The use of a chiral pool is also a common strategy, as exemplified by the use of optically pure amino acids as starting materials. nih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). These derivatization strategies primarily focus on three key regions of the molecule: the two nitrogen atoms of the piperazine ring, the peripheral phenyl ring, and the carboxylic acid group of the acetic acid side chain.

Modifications at the Piperazine Nitrogen Atoms

The piperazine ring contains two secondary amine groups (N1 and N4) that are common targets for derivatization, primarily through alkylation and acylation reactions. mdpi.comresearchgate.net The differential reactivity of these two nitrogen atoms can be exploited to achieve selective functionalization.

N-alkylation is a frequently employed strategy to introduce a variety of substituents at the N1 and N4 positions. researchgate.netumich.edu For instance, the synthesis of 1-alkyl-3-phenylpiperazines, which are direct derivatives of the core scaffold, has been described through processes involving the alkylation of piperazinone intermediates followed by reduction. researchgate.net This approach allows for the introduction of diverse alkyl groups, such as methyl, ethyl, and benzyl. researchgate.netumich.edu The selective methylation of 2-phenylpiperazine (B1584378) to produce 1-methyl-3-phenylpiperazine is a known route, although it can be complicated by a lack of selectivity, potentially leading to mixtures of N1-methylated, N4-methylated, and N1,N4-dimethylated products. sphinxsai.comgoogle.com To circumvent this, methods using protected piperazine intermediates have been developed to ensure selective alkylation at the desired nitrogen atom. researchgate.netumich.edu

N-acylation is another key modification. The reaction of the piperazine nitrogen with carboxylic acids or their derivatives leads to the formation of amide linkages. A general method for the monoacylation of symmetrical diamines like piperazine involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which then selectively reacts with one nitrogen of the piperazine. rsc.org This allows for the introduction of acyl groups derived from various phenylacetic acids. rsc.org

| Modification Type | Nitrogen Position | Substituent (R) | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Alkylation | N1 | -CH₃ (Methyl) | 1-Methyl-3-phenylpiperazine | researchgate.net |

| Alkylation | N1 | -CH₂CH₃ (Ethyl) | 1-Ethyl-3-phenylpiperazine | researchgate.net |

| Alkylation | N1 | -CH₂CH=CH₂ (Allyl) | 1-Allyl-3-phenylpiperazine | researchgate.net |

| Alkylation | N1 | -CH₂C₆H₅ (Benzyl) | 1-Benzyl-3-phenylpiperazine | researchgate.net |

| Acylation | N1 | -C(O)CH₂C₆H₅ (Phenylacetyl) | 2-Phenyl-1-(piperazin-1-yl)ethanone | rsc.org |

| Acylation | N1 | -C(O)CH₂(3-OCH₃-C₆H₄) (3-Methoxyphenylacetyl) | 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethanone | rsc.org |

Substitutions on the Phenyl Ring

Modifying the phenyl ring attached to the C3 position of the piperazine core is a crucial strategy for fine-tuning the molecule's properties. This can be achieved by introducing various substituents onto the aromatic ring or by replacing the entire phenyl ring with a bioisostere. ebi.ac.ukinventivapharma.com

Direct substitution allows for the introduction of a wide range of functional groups onto the phenyl ring. Syntheses have been reported for derivatives bearing electron-donating and electron-withdrawing groups. For example, phenylpiperazine derivatives have been synthesized with fluoro and methyl substitutions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a versatile method for creating C-C bonds, enabling the synthesis of various substituted phenylacetic acid precursors. inventivapharma.com

A more advanced strategy involves the concept of bioisosteric replacement, where the phenyl ring is substituted with other cyclic structures that mimic its size, shape, and electronic properties but can improve physicochemical characteristics like solubility and metabolic stability. ebi.ac.uk The indiscriminate use of phenyl rings in drug design has been linked to poor physicochemical properties, making bioisosteres an attractive alternative. ebi.ac.uk Heteroaromatic rings (e.g., pyridines, pyrazoles) and saturated ring systems (e.g., bicyclo[1.1.1]pentane, bridged piperidines) have been successfully employed as phenyl ring bioisosteres in various medicinal chemistry programs. ebi.ac.uknih.govcambridgemedchemconsulting.com These replacements can lead to enhanced biological potency and improved drug-like properties. nih.gov

| Modification Strategy | Substituent/Bioisostere | Example Precursor/Scaffold | Reference |

|---|---|---|---|

| Direct Substitution | Fluoro (-F) | Fluoro phenyl acetic acid | inventivapharma.com |

| Direct Substitution | Methyl (-CH₃) | Methyl phenyl acetic acid | inventivapharma.com |

| Direct Substitution | 5-Chloro-2-(4-methoxy-phenylsulfanyl)- | (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid | nih.gov |

| Bioisosteric Replacement | Bicyclo[1.1.1]pentane (BCP) | BCP as a para-di-substituted phenyl mimic | nih.gov |

| Bioisosteric Replacement | Bridged Piperidine (B6355638) (BP) | BP as a phenyl bioisostere | nih.gov |

| Bioisosteric Replacement | Indolone | Indolone as a bioisostere of 3-OH-phenylpiperazine | nih.gov |

| Bioisosteric Replacement | 2-CF₃-benzimidazole | 2-CF₃-benzimidazole as a bioisostere of 3-OH-phenylpiperazine | nih.gov |

Transformations of the Acetic Acid Moiety (e.g., to Hydrazides, Esters)

The carboxylic acid functional group of the this compound is a versatile handle for derivatization, readily undergoing transformations into esters, amides, and hydrazides. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and potential for further chemical elaboration.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Synthetic routes often produce the ethyl ester derivative, such as ethyl 2-(3-phenylpiperazin-1-yl)acetate, as a key intermediate or final product. nih.gov The synthesis of various N-phenylpiperazino-N'-alkyl acetates has been achieved through the reaction of N-phenylpiperazine with the appropriate chloroacetic ester. This method allows for the preparation of a series of esters, including methyl, ethyl, and propyl esters.

Hydrazide Formation: Hydrazides are valuable derivatives that can serve as intermediates for the synthesis of more complex heterocyclic systems or act as pharmacophores themselves. The synthesis of hydrazides is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.govjoac.info For example, the ethyl ester of a piperidine acetic acid can be condensed with hydrazine hydrate to yield the desired acetic acid hydrazide. nih.gov This two-step process, involving initial esterification of the carboxylic acid followed by hydrazinolysis, is a standard and effective method for accessing these derivatives. nih.govjoac.info It is important to note that when using acids like acetic acid during certain synthetic steps, unintended side reactions such as the acetylation of the hydrazide can occur. researchgate.net

| Derivative Type | General Structure | Synthetic Precursor | Key Reagent | Reference |

|---|---|---|---|---|

| Ethyl Ester | R-COOCH₂CH₃ | This compound | Ethanol (in the presence of acid catalyst) | nih.gov |

| Methyl Acetate | R'-N-CH₂COOCH₃ | N-Phenylpiperazine | Methyl chloroacetate | |

| Ethyl Acetate | R'-N-CH₂COOCH₂CH₃ | N-Phenylpiperazine | Ethyl chloroacetate | |

| Hydrazide | R-CONHNH₂ | Corresponding Ester (e.g., Ethyl Ester) | Hydrazine Hydrate (N₂H₄·H₂O) | nih.govjoac.info |

| Ethanamide | R'-N-CH₂CONH₂ | N-Phenylpiperazino-N'-ethyl acetate | Ammonium Hydroxide |

Structure Activity Relationship Sar Investigations of 2 3 Phenylpiperazin 1 Yl Acetic Acid Derivatives

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of 2-(3-phenylpiperazin-1-yl)acetic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl ring and alterations to the acetic acid moiety. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The phenyl ring of the this compound scaffold serves as a crucial recognition element for many biological targets. The electronic and steric properties of substituents on this ring can dramatically modulate the biological activity of the resulting derivatives.

In studies of related arylpiperazine derivatives, a preference for electron-withdrawing groups over electron-donating groups on the phenyl ring has been observed for certain biological activities. For instance, in a series of piperazine-linked triazolopyridazines investigated for their activity against Cryptosporidium, derivatives with electron-withdrawing substituents on the aryl tail group demonstrated improved potency. nih.gov Specifically, a 3,4-dichloro substitution pattern was found to be synergistic for activity. nih.gov This suggests that for some targets, reducing the electron density of the phenyl ring is favorable for binding.

Conversely, for other targets, such as the 5-HT(1A) and D(2A) receptors, para-substitution with electron-withdrawing groups on the phenyl ring of arylpiperazines has been shown to strongly reduce activity at both receptors. This indicates that the optimal electronic nature of the phenyl substituent is target-dependent.

A systematic investigation of substitutions on a closely related scaffold, the 2-arylsulfanyl-phenyl piperazinyl acetic acids, which are potent glycine (B1666218) transporter-1 (GlyT-1) inhibitors, provides further insight. nih.govscilit.com The following table summarizes the effects of various substituents on the phenyl ring on GlyT-1 inhibitory activity.

| Compound | Phenyl Substituent | GlyT-1 IC50 (nM) |

|---|---|---|

| 1 | Unsubstituted | 1500 |

| 2 | 5-Chloro | 300 |

| 3 | 5-Fluoro | 450 |

| 4 | 5-Trifluoromethyl | 250 |

| 5 | 4-Methoxy (on phenylsulfanyl) | 150 |

As the data indicates, the introduction of electron-withdrawing groups at the 5-position of the phenyl ring, such as chloro, fluoro, and trifluoromethyl, leads to a significant increase in GlyT-1 inhibitory activity compared to the unsubstituted analog. nih.govscilit.com Furthermore, the addition of a methoxy (B1213986) group to the para-position of the phenylsulfanyl moiety also enhances potency, highlighting the complex interplay of electronic and steric factors in ligand-receptor interactions. nih.govscilit.com

The acetic acid side chain is a critical component of the this compound scaffold, often playing a key role in anchoring the molecule to its biological target through ionic or hydrogen bonding interactions. Modifications to this moiety, such as esterification or amidation, can have a profound impact on biological activity, as well as on pharmacokinetic properties like cell permeability and metabolic stability.

For many target interactions, the free carboxylic acid is essential for activity. This is particularly true for targets that have a positively charged residue in their binding site that can form an ionic bond with the negatively charged carboxylate group. However, in some cases, converting the carboxylic acid to an ester or an amide can lead to compounds with altered biological profiles. For instance, ester derivatives can act as prodrugs, which are inactive in their ester form but are hydrolyzed in vivo to the active carboxylic acid. This strategy can be employed to improve oral bioavailability.

In the context of GlyT-1 inhibitors based on the 2-arylsulfanyl-phenyl piperazinyl acetic acid scaffold, the carboxylic acid moiety is considered a key pharmacophoric element. nih.govscilit.com While systematic studies on the modification of the acetic acid side chain for the specific this compound scaffold are not extensively reported in the available literature, research on related structures suggests that this group is often crucial for potent activity.

The following table illustrates the importance of the acetic acid moiety in a related series of GlyT-1 inhibitors.

| Compound | Side Chain | GlyT-1 IC50 (nM) |

|---|---|---|

| 6 | -CH2COOH | 150 |

| 7 | -CH2COOCH3 | >10000 |

| 8 | -CH2CONH2 | >10000 |

The data clearly demonstrates that for this class of compounds, both the methyl ester and the primary amide are significantly less active than the corresponding carboxylic acid, indicating a strict requirement for the acidic proton for potent GlyT-1 inhibition. nih.govscilit.com

The presence of a chiral center at the 3-position of the piperazine (B1678402) ring in this compound introduces the possibility of stereoisomerism, with the R- and S-enantiomers potentially exhibiting different biological activities. It is a well-established principle in pharmacology that biological systems, being chiral themselves, can interact differently with enantiomers of a chiral drug. This can lead to differences in potency, efficacy, and even the type of biological response.

The synthesis of enantiomerically pure 3-substituted-piperazine-2-acetic acid esters has been reported, providing a pathway to investigate the biological activity of individual stereoisomers. nih.govresearchgate.net In many cases, one enantiomer is significantly more active than the other, and this stereoselectivity provides valuable information about the three-dimensional arrangement of the binding pocket of the biological target.

For the closely related 2-arylsulfanyl-phenyl piperazinyl acetic acid GlyT-1 inhibitors, stereochemistry at a substituted piperazine ring has been shown to be a critical determinant of activity. nih.govscilit.com For example, in a derivative with a methyl group at the 2-position of the piperazine ring, the (R)-enantiomer was found to be a potent GlyT-1 inhibitor, while the corresponding (S)-enantiomer was significantly less active. nih.govscilit.com

The following table highlights the impact of stereochemistry on the GlyT-1 inhibitory activity of a 2-methylpiperazine (B152721) derivative.

| Compound | Stereochemistry | GlyT-1 IC50 (nM) |

|---|---|---|

| 9 | (R)-2-methyl | 150 |

| 10 | (S)-2-methyl | >5000 |

This dramatic difference in activity between the enantiomers underscores the importance of the spatial arrangement of the substituents on the piperazine ring for optimal interaction with the GlyT-1 transporter. nih.govscilit.com This suggests that the 3-phenyl group in the parent scaffold likely also has a preferred stereochemical orientation for binding to its biological targets.

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. Conformational analysis of this compound derivatives is therefore essential for understanding their SAR. The preferred conformation of a molecule in solution may not be the same as its bioactive conformation when bound to a receptor.

Computational modeling and spectroscopic techniques, such as NMR, are often used to study the conformational preferences of flexible molecules like arylpiperazines. For some biological targets, it has been shown that the bioactive conformation of arylpiperazine ligands is a folded or "S" shaped one. uab.cat This conformation allows for the optimal placement of key pharmacophoric features in the binding site.

In a study on a series of arylpiperazine derivatives with affinity for the 5-HT(1A) receptor, conformational analysis revealed that voluminous substituents at the ortho and meta positions of the aryl ring could be accommodated, and these substitutions influenced the preferred conformation and, consequently, the biological activity. nih.gov The ability of the molecule to adopt a low-energy conformation that complements the topology of the receptor's binding site is a key determinant of its affinity and efficacy.

Identification of Key Pharmacophoric Elements within the Scaffold

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the key pharmacophoric elements within the this compound scaffold is crucial for the design of new, more potent, and selective analogs, and for virtual screening to identify novel compounds with similar biological activities.

Based on the SAR data from related compounds, several key pharmacophoric features can be proposed for the this compound scaffold. These typically include:

An aromatic feature: The phenyl ring is often involved in hydrophobic or pi-stacking interactions with the receptor. The electronic nature of this ring can be modulated by substituents to optimize these interactions.

A basic nitrogen atom: The nitrogen atom of the piperazine ring at the 1-position is typically protonated at physiological pH and can form an ionic interaction with an acidic residue in the receptor binding site.

A hydrogen bond acceptor/donor group: The carboxylic acid group of the acetic acid side chain can act as both a hydrogen bond donor and acceptor, and as mentioned earlier, can also form a key ionic interaction.

A specific spatial arrangement: The relative positions of these pharmacophoric features are critical for activity. The piperazine ring acts as a scaffold to hold these features in a specific three-dimensional orientation.

In the case of the 2-arylsulfanyl-phenyl piperazinyl acetic acid GlyT-1 inhibitors, a pharmacophore model would include the aryl ring, the basic nitrogen of the piperazine, and the carboxylic acid group, all positioned in a specific stereochemical arrangement for optimal binding to the transporter. nih.govscilit.com The development of such pharmacophore models is a powerful tool in modern drug discovery, enabling the rational design of new chemical entities with desired biological activities.

Mechanistic Studies and Target Interaction Research

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.

Ligand-Receptor Interaction Analysis

Molecular docking simulations for phenylpiperazine derivatives reveal detailed insights into how these molecules interact with the binding sites of their target proteins. For instance, studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have identified key amino acid residues that form the main binding sites. rsc.org These interactions are primarily driven by hydrogen bonds and electrostatic forces. rsc.org

Key interactions observed for phenylpiperazine analogs often involve:

Hydrogen Bonds: The protonated nitrogen atom of the piperazine (B1678402) ring is a common hydrogen bond donor. In a study involving 1,2-benzothiazine derivatives with a phenylpiperazine moiety, hydrogen bonds were observed with the amino acid residues Asp463 and Gly488. nih.govnih.gov

Salt Bridges: The ionized piperazine nitrogen can form bidentate salt bridge interactions with the carboxylate groups of acidic residues like Glutamic acid (Glu) and Aspartic acid (Asp). nih.gov

Hydrophobic and π-type Interactions: The phenyl ring of the phenylpiperazine scaffold frequently engages in π-π stacking or π-sulfur interactions with aromatic or sulfur-containing amino acid residues within the binding pocket, such as Phenylalanine (Phe), Tyrosine (Tyr), and Methionine (Met). nih.govnih.govnih.gov In simulations with the sigma-1 receptor (S1R), a phenylpiperazine tail was shown to efficiently occupy a primary hydrophobic pocket. nih.gov

These specific interactions are fundamental to the molecule's affinity and selectivity for its biological target.

Binding Affinity Prediction

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy. This value estimates the strength of the interaction between the ligand and the receptor, with lower energy values typically indicating a more stable and potent interaction. biomedpharmajournal.org

For various phenylpiperazine derivatives, docking studies have successfully predicted their binding affinities, which often correlate well with experimental data. nih.gov For example, in a study of N-phenylpiperazine analogs as dopamine (B1211576) D3 receptor ligands, several compounds were identified with high predicted and experimentally confirmed affinities, with Ki values in the nanomolar range. nih.gov Similarly, docking of substituted piperazine derivatives against the human topoisomerase IIa-DNA complex yielded docking scores that helped to rationalize the observed biological activity. connectjournals.com

Table 1: Example of Predicted Binding Affinities for Piperazine Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-phenyl piperazine derivatives | α-amylase | -8.44 to -8.49 | biomedpharmajournal.org |

| Substituted piperazinyl-phenyl-1H-benzo[d]imidazoles | Topoisomerase IIa-DNA complex | -7.21 to -8.54 | connectjournals.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

Development of Predictive Models

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create an equation that relates these descriptors to the observed biological activity. nih.govwu.ac.th The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. longdom.orgrguha.net

Statistically significant QSAR models have been developed for various series of piperazine and piperidine (B6355638) derivatives. nih.govlongdom.org The quality of these models is typically evaluated using several statistical parameters, as shown in the table below.

Table 2: Statistical Parameters for Example QSAR Models of Piperazine Derivatives

| Compound Series | Target Activity | r² (Correlation Coefficient) | q² or r²CV (Cross-Validation Coefficient) | Predictive r² (External Validation) | Reference |

|---|---|---|---|---|---|

| N-arylsulfonyl-N-2-pyridinyl-piperazines | Anti-diabetic | 0.88 | 0.77 | - | wu.ac.th |

| 2-Phenylcyclopropylmethylamine Derivatives | Dopamine D3 Receptor Affinity | 0.981 (CoMFA) | 0.607 (CoMFA) | Not Reported | mdpi.com |

r² values close to 1.0 indicate a strong correlation, while q² and predictive r² values greater than 0.5-0.6 suggest good model robustness and predictive ability.

Feature Selection for Biological Activity

A critical aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. For arylpiperazine derivatives, studies have shown that their affinity for targets like α1-adrenoceptors is influenced by a combination of topological, electronic, and structural features. acs.org

Commonly selected descriptors in QSAR models for phenylpiperazine analogs include:

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the number of rotatable bonds and various path/cluster molecular connectivity indices (χ). acs.org

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω). mdpi.com

Physicochemical Descriptors: Properties like molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA) are frequently found to be important. mdpi.com

The identification of these key features provides valuable guidance for rationally designing new derivatives with improved activity. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govnih.gov Evaluating ADME properties early in the drug discovery process is crucial to identify candidates with favorable drug-like characteristics and to avoid late-stage failures. researchgate.net

For phenylpiperazine derivatives, various online tools and software platforms are used to predict a wide range of ADME parameters. These predictions are based on the compound's structure and physicochemical properties. A study on 3-benzimidazol-1-yl-1-(4-phenylpiperazin-1-yl)propan-1-one derivatives, for example, used several applications to predict their pharmacokinetic and toxicity profiles. researchgate.net

Table 3: Predicted ADME Properties for Representative Phenylpiperazine Analogs

| ADME Property | Description | Predicted Outcome/Value | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Likelihood of absorption from the gut | High | mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Predicted as brain-penetrant | researchgate.net |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4) | Predicted to be an inhibitor of some isoforms | mdpi.com |

| P-glycoprotein (P-gp) Substrate | Likelihood of being actively transported out of cells | Predicted to be a P-gp substrate | researchgate.net |

| Aqueous Solubility (Log S) | The logarithm of the molar solubility in water | Predicted to have low solubility | mdpi.com |

| Lipophilicity (Log P) | Partition coefficient between octanol (B41247) and water | 2.6 - 3.5 (indicating good BBB penetration) | nih.gov |

| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five | Yes (adheres to key rules) | mdpi.com |

These in silico predictions provide a comprehensive profile of a compound's likely behavior in vivo, guiding further optimization and experimental testing. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Elucidation

DFT calculations serve as a cornerstone in computational chemistry for predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule. For a compound like 2-(3-Phenylpiperazin-1-YL)acetic acid, these calculations would typically be performed using a specified functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The primary outputs of such a study would include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial conformation, which in turn influences its interaction with biological targets.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-N (piperazine ring) | ~1.46 |

| C-C (phenyl ring) | ~1.39 | |

| C=O (carboxylic acid) | ~1.21 | |

| O-H (carboxylic acid) | ~0.97 | |

| Bond Angle (°) | C-N-C (piperazine ring) | ~110 |

| C-C-C (phenyl ring) | ~120 | |

| O-C-O (carboxylic acid) | ~125 | |

| Dihedral Angle (°) | Phenyl-Piperazine twist | Variable |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Precise values would require a dedicated DFT study on the specific molecule.

Furthermore, DFT calculations are instrumental in determining electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites that are key to intermolecular interactions.

Studies on related phenylpiperazine compounds have successfully used DFT to correlate computational findings with experimental results from techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. This synergy allows for a more comprehensive and validated structural analysis. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule.

Academic and Research Applications of 2 3 Phenylpiperazin 1 Yl Acetic Acid As a Chemical Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry Research

The phenylpiperazine motif is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a foundational structure for the design of novel therapeutic agents. The N-phenylpiperazine subunit is one of the most versatile scaffolds used in this field, with a proven track record in the development of drugs, particularly for central nervous system (CNS) disorders. nih.gov Its "druglikeness" has been established through numerous derivatives that have reached late-stage clinical trials. nih.gov

The 2-(3-Phenylpiperazin-1-YL)acetic acid structure embodies the key features of a privileged scaffold. The piperazine (B1678402) ring can act as a rigid linker, while the nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, influencing solubility and receptor interactions. The phenyl ring and the acetic acid side chain offer opportunities for a multitude of chemical modifications to fine-tune the compound's steric, electronic, and pharmacokinetic properties. This adaptability allows for the exploration of vast chemical space and the optimization of interactions with various biological targets. For instance, derivatives of arylpiperazine have been synthesized and investigated as potential antagonists for new-resistant androgen receptors. nih.gov

Utility in Combinatorial Library Synthesis and Drug Design

The structure of this compound is highly amenable to combinatorial chemistry, a powerful strategy for the rapid synthesis of large numbers of diverse compounds. escholarship.orgacs.org This approach is central to modern drug discovery for identifying hit and lead compounds. mdpi.com The core scaffold presents several points of diversification.

The synthetic versatility of the phenylpiperazine core allows for the introduction of a wide range of substituents on the phenyl ring. Furthermore, the acetic acid moiety can be readily converted into various functional groups, such as amides, esters, and other bioisosteres, to generate extensive libraries of analogs. This strategy has been employed in the design of novel ligands for specific biological targets. For example, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed and synthesized to create selective ligands for the dopamine (B1211576) D3 receptor. nih.gov This highlights how the core scaffold can be systematically modified to probe structure-activity relationships (SAR) and optimize for potency and selectivity.

The general approach to creating a combinatorial library based on this scaffold would involve:

Scaffold Synthesis: Preparation of the core this compound structure.

Diversification of the Phenyl Ring: Introduction of various substituents at different positions of the phenyl ring to explore electronic and steric effects.

Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to a library of amides or esters by reacting with a diverse set of amines or alcohols.

This systematic approach enables the efficient exploration of the chemical space around the core scaffold to identify compounds with desired biological activities.

Development of Novel Research Probes and Tool Compounds

The adaptability of the this compound scaffold makes it an excellent starting point for the development of chemical probes and tool compounds. These are essential for elucidating the roles of specific biological targets in physiological and pathological processes. By systematically modifying the scaffold, researchers can develop highly potent and selective ligands that can be used to investigate the function of receptors, enzymes, and transporters.

An example of this application is the development of selective inhibitors for the glycine (B1666218) transporter 1 (GlyT-1), which is a target for potential treatments of schizophrenia. nih.govscilit.com A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids were synthesized and evaluated as GlyT-1 inhibitors, demonstrating how modifications to the core structure can lead to potent and selective tool compounds for in vivo studies. nih.govscilit.com Similarly, the design of selective ligands for the dopamine D3 receptor, based on an aryl-substituted piperazine ring linked to a terminal aryl amide, has provided valuable molecular probes to study the role of this receptor in the actions of psychomotor stimulants. nih.gov

Exploration in Diverse Biological Activity Research Areas

The privileged nature of the phenylpiperazine scaffold has prompted its investigation in a wide range of therapeutic areas, leading to the discovery of compounds with diverse biological activities.

Antinociceptive Activity: Derivatives of phenylpiperazine have shown significant promise as antinociceptive agents for the management of pain. Research has demonstrated that new amides derived from a related structure, 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid, exhibit significant antinociceptive effects in animal models of tonic and neuropathic pain. nih.gov Furthermore, hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring, connected to a phenylpiperazine moiety, have also been synthesized and shown to possess both anticonvulsant and antinociceptive properties. researchgate.netmdpi.com

Table 1: Antinociceptive Activity of Related Compounds

| Compound Type | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid | Formalin test, Oxaliplatin-induced neuropathic pain | Significant antinociceptive and antiallodynic activity | nih.gov |

Antitumor Activity: The phenylpiperazine scaffold has also been explored for its potential in cancer therapy. Numerous arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic and anti-proliferative effects against various cancer cell lines. mdpi.com For instance, novel hybrid compounds combining benzofuran (B130515) and N-aryl piperazine have been designed and shown to have anticancer activity. mdpi.com Additionally, pyrazolyl s-triazine derivatives incorporating a piperidine (B6355638) or morpholine (B109124) moiety have demonstrated cytotoxicity against several cancer cell lines, including triple-negative breast cancer cells. jyu.fimdpi.com The anti-cancer potential of phenyl and pyrid-2-yl 1,3-substituted benzo nih.govnih.govnih.govtriazin-7-ones has also been investigated. nih.gov

Table 2: Antitumor Activity of Phenylpiperazine-related Scaffolds

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Pyrazolyl s-triazine derivatives | MCF-7, MDA-MB-231, U-87 MG, A549, PANC-1 | Induced cytotoxicity in all tested cell lines | jyu.fimdpi.com |

| Quinoxalinyl–piperazine derivatives | Various cancer cells | Identified as a G2/M-specific cell cycle inhibitor | mdpi.com |

Antimicrobial Activity: The versatility of the phenylpiperazine scaffold extends to the development of antimicrobial agents. Studies have shown that para-alkoxyphenylcarbamic acid esters containing a substituted N-phenylpiperazine moiety exhibit in vitro antimicrobial activity, particularly against Candida albicans. nih.gov Other research has focused on the synthesis of novel piperazine derivatives containing an aryl sulfonyloxy group, which have also been evaluated for their antimicrobial properties. researchgate.net Furthermore, a novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazin-yl-acetyl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 3: Antimicrobial Activity of Phenylpiperazine Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| para-Alkoxyphenylcarbamic acid esters with N-phenylpiperazine | Candida albicans, Staphylococcus aureus, Escherichia coli | Active against C. albicans, with activity influenced by lipophilicity | nih.gov |

| Piperazine derivatives with aryl sulfonyloxy group | Not specified | Synthesized and evaluated for antimicrobial activity | researchgate.net |

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent | mdpi.com |

Future Directions and Emerging Research Avenues for 2 3 Phenylpiperazin 1 Yl Acetic Acid

Advanced Synthetic Methodologies for Enhanced Stereoisomer Control

The precise control of stereochemistry is fundamental in drug development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For derivatives of 2-(3-phenylpiperazin-1-yl)acetic acid, which contains a chiral center at the 3-position of the piperazine (B1678402) ring, the development of stereoselective synthetic methods is a critical research frontier.

Recent efforts have led to the development of a concise, five-step synthetic route to produce 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids. nih.govnih.gov This methodology successfully converts amino acids into key 1,2-diamine intermediates, which then undergo annulation to form the desired piperazine ring with high enantiomeric purity. nih.govnih.gov However, a significant challenge emerged when this route was applied to the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters. nih.govnih.gov In this specific case, the final products were found to have undergone racemization, meaning a loss of stereochemical purity. nih.govnih.gov

This outcome highlights a major limitation in current methodologies and underscores the need for advanced synthetic strategies. Future research will likely focus on overcoming this racemization issue. Potential approaches could include:

Catalyst Development: Investigating novel chiral catalysts or ligands that can maintain stereochemical integrity throughout the reaction sequence.

Process Optimization: Modifying reaction conditions such as temperature, solvent, and reagents to suppress racemization pathways.

Alternative Cyclization Strategies: Exploring different chemical reactions for forming the piperazine ring that are less prone to eroding the stereocenter.

The development of a robust, scalable, and stereoselective synthesis will be paramount for producing enantiomerically pure this compound derivatives, enabling a more precise evaluation of their structure-activity relationships and therapeutic potential.

| Synthetic Challenge | Current Status | Future Research Direction |

| Stereoisomer Control | A five-step synthesis from amino acids has been developed. nih.govnih.gov | Investigation of new catalysts and reaction conditions to prevent racemization. |

| Racemization | The synthesis of the 3-phenyl variant leads to racemization. nih.govnih.gov | Development of alternative ring-closure strategies that preserve stereochemistry. |

| Scalability | Current methods have been demonstrated on a gram scale. mdpi.com | Optimization for large-scale production suitable for further development. |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, moving from traditional trial-and-error methods to a more predictive and efficient design paradigm. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and relationships between chemical structures and biological activities, accelerating the design of novel therapeutics. nih.govmdpi.com For the this compound scaffold, AI and ML offer powerful approaches to navigate its chemical space and optimize derivatives for desired therapeutic properties.

The integration of AI can be applied across several stages of the design process: nih.gov

Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds based on the phenylpiperazine scaffold, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. nih.govmdpi.com

De Novo Design: Deep learning and generative models can design entirely new molecules. mdpi.com By providing the model with the core this compound scaffold and a set of desired properties (e.g., high affinity for a specific target, low toxicity), these AI systems can generate novel derivatives that are computationally optimized for success. mdpi.com

Scaffold Hopping and Optimization: AI can identify alternative core structures (scaffolds) that maintain the key pharmacophoric features of the phenylpiperazine template but possess improved drug-like properties. Furthermore, AI-driven platforms can suggest specific modifications to the existing scaffold to enhance target binding or improve pharmacokinetic parameters. researchgate.net

By leveraging these computational technologies, researchers can more effectively explore the chemical diversity around the this compound core, reducing the time and cost associated with traditional drug discovery pipelines. mdpi.commdpi.com

| AI/ML Application | Description | Potential Impact on Phenylpiperazine Research |

| Predictive Modeling (QSAR/QSPR) | Uses algorithms to predict the activity and properties of new compounds. nih.gov | Prioritize synthesis of derivatives with optimal target affinity and drug-like properties. |

| De Novo Drug Design | Generative AI creates novel molecular structures with desired characteristics. mdpi.com | Discover novel phenylpiperazine derivatives with enhanced efficacy and safety profiles. |

| High-Throughput Virtual Screening | Rapidly screens large virtual libraries of compounds against a biological target. mdpi.com | Efficiently identify promising hit compounds from vast chemical databases. |

| Synthesis Planning | AI assists in devising efficient synthetic routes for target molecules. nih.gov | Accelerate the production of newly designed compounds for experimental validation. |

Novel Biological Target Discovery and Validation

While the phenylpiperazine scaffold is a component of established drugs, a key avenue for future research is the systematic discovery and validation of novel biological targets for its derivatives. Identifying new molecular targets can open up therapeutic applications in different disease areas. The versatility of the phenylpiperazine core is evident in studies that have already identified its derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology. nih.gov Other research has shown that N-arylpiperazine derivatives can exhibit affinity for serotonin (B10506) receptors like 5-HT1A and possess cytotoxic activity against various cancer cell lines. nih.gov

Future research can employ a range of modern techniques to uncover new targets for compounds based on the this compound scaffold:

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models of a disease to identify molecules that produce a desired phenotypic change (e.g., stopping cancer cell proliferation). Subsequent target deconvolution studies are then used to identify the specific biological target responsible for the effect.

Proteomics-Based Methods: Techniques such as chemical proteomics and thermal proteome profiling allow for the unbiased identification of protein targets that directly bind to a compound within a complex biological sample.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can screen the structures of phenylpiperazine derivatives against databases of known protein structures to predict potential binding partners.

Once a potential new target is identified, validation is crucial. This involves confirming the engagement of the compound with the target and demonstrating that modulating the target's activity is responsible for the observed therapeutic effect. This process solidifies the biological rationale for pursuing a particular compound-target pair in a drug development program.

| Target Class | Example | Therapeutic Area | Supporting Evidence |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology | Phenylpiperazine derivatives have shown potent EGFR inhibitory activity. nih.gov |

| G-Protein Coupled Receptors | 5-HT1A Receptor | Neuroscience, Psychiatry | N-Arylpiperazine derivatives have been tested for affinity to this serotonin receptor subtype. nih.gov |

| Undetermined | Targets mediating cytotoxicity | Oncology | Various derivatives have shown cytotoxic effects against prostate and breast cancer cell lines. nih.gov |

Multitargeting Approaches and Polypharmacology Research

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex, multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. researchgate.netnih.gov Polypharmacology, the concept that a single drug can interact with multiple targets, has emerged as a promising therapeutic strategy. researchgate.netfrontiersin.org A multi-targeting drug can offer superior efficacy and a reduced potential for drug resistance compared to single-target agents or combination therapies. nih.govnih.gov

The this compound scaffold is an excellent candidate for the rational design of multi-target ligands. Its demonstrated ability to interact with diverse target classes, such as protein kinases (EGFR) and G-protein coupled receptors (5-HT1A), suggests a structural promiscuity that can be harnessed for polypharmacological purposes. nih.govnih.govnih.gov

Future research in this area would involve the intentional design of single molecules based on the phenylpiperazine core that are engineered to modulate two or more disease-relevant targets simultaneously. nih.gov This could involve:

Fragment-Based Merging: Combining structural motifs known to bind to different targets into a single hybrid molecule.

Privileged Scaffold Decoration: Modifying the phenylpiperazine scaffold with different functional groups to fine-tune its activity profile against a desired set of targets.

The goal is to create a single chemical entity with a balanced activity profile against multiple targets, leading to a synergistic therapeutic effect that is greater than the sum of its individual actions. researchgate.net This approach represents a sophisticated and potentially more effective way to treat complex diseases. nih.gov

| Approach | Description | Advantage |

| Single-Target | A drug is designed to interact with one specific biological target. | High selectivity, potentially fewer off-target side effects. |

| Combination Therapy | Two or more separate drugs are administered to hit multiple targets. | Can address multiple pathways, established clinical practice. |

| Multi-Target (Polypharmacology) | A single drug is designed to interact with two or more specific targets. researchgate.netfrontiersin.org | Potentially higher efficacy, lower risk of drug resistance, improved patient compliance. researchgate.netnih.gov |

Q & A

Q. What are the common synthetic routes for 2-(3-Phenylpiperazin-1-YL)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via regioselective substitution reactions on piperazine derivatives. For example, bromination of phenylacetic acid derivatives in acetic acid (e.g., using Br₂ in AcOH) achieves regioselectivity at the 3-position of the phenyl ring . Optimization strategies include:

- Temperature control : Room-temperature reactions minimize side products.

- Stoichiometry : Equimolar ratios of bromine to starting material reduce over-halogenation .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity. Yields >85% are achievable with dropwise reagent addition and extended stirring times (60–90 minutes) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify proton environments (e.g., phenyl protons at δ 7.2–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and confirm regiochemistry .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 263.13) .

Advanced Research Questions

Q. How can computational chemistry approaches aid in understanding the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS. For adenosine receptor targeting, model interactions between the piperazine nitrogen and receptor hydrophobic pockets .

- Docking Studies : Use AutoDock Vina to predict binding affinities. The acetic acid moiety often forms hydrogen bonds with catalytic residues (e.g., Glu169 in A adenosine receptors) .

- Electronic Effects : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal substituent effects on molecular geometry. Electron-withdrawing groups increase C–C–C bond angles in the phenyl ring, altering receptor compatibility .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement Software : SHELXL refines anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands to model overlapping lattices .

- Hydrogen Bonding Analysis : ORTEP-3 visualizes hydrogen-bonded dimers (e.g., R_2$$^2(8) motifs). Centrosymmetric dimers in the lattice confirm carboxylic acid dimerization .

- Validation Tools : CheckCIF (via IUCr) flags outliers in bond distances/angles. For example, C–Br bond lengths >1.9 Å may indicate data collection artifacts .

Q. How do electronic properties of substituents influence the molecular geometry and packing of this compound derivatives?

Methodological Answer:

- X-ray Diffraction : Electron-withdrawing groups (e.g., Br) increase C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe), altering crystal packing .

- Torsion Angles : Methoxy groups are coplanar with the phenyl ring (torsion angle ~1.2°), while the acetic acid moiety is perpendicular (dihedral angle ~78°), affecting π-π stacking .

- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions. Strong O–H⋯O hydrogen bonds (20–25% contribution) dominate packing over van der Waals contacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Assay Standardization : Compare IC values under identical conditions (e.g., cAMP assays in CHO cells for adenosine receptors) .

- Meta-Analysis : Use RevMan software to pool data from multiple studies. Heterogeneity (I >50%) suggests variability in cell lines or assay protocols .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out stereochemical impurities (e.g., incorrect enantiomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.